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Compound of Interest

Compound Name: Mesembrenone

Cat. No.: B1676307

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of
Mesembrenone, a key psychoactive alkaloid from the plant Sceletium tortuosum. The
following sections detail the use of Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) for the structural elucidation and quantification of this compound, crucial for
research and drug development.

Data Presentation

The structural characterization of Mesembrenone relies on a combination of spectroscopic
techniques. While detailed published tables of individual proton and carbon chemical shifts are
not readily available in recent literature, the use of 1D and 2D NMR experiments is consistently
cited for its structural confirmation. Mass spectrometry provides complementary data on
molecular weight and fragmentation patterns.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) confirms the elemental composition of
Mesembrenone. Fragmentation analysis by tandem mass spectrometry (MS/MS) provides
structural insights. The primary methods used include Gas Chromatography-Mass
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Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and high-
resolution techniques like LC-HR-MS.[1][2]

Table 1: High-Resolution Mass Spectrometry Data for Mesembrenone

Parameter Value Reference
Chemical Formula C17H21NO3 [3]
Molecular Weight 287.35 g/mol [3]

Exact Mass 287.15214353 Da [3]
lonization Mode Electrospray (ESI+) [41[5]
Observed lon [M+H]* [4][5]

m/z of [M+H]* 288.1596 [6]

Table 2: Key Mass Spectrometry Fragmentation Data (ESI-MS/MS) for Mesembrenone

Precursor lon (m/z) Fragment lons (m/z) Method

273.14, 258.11, 229.11,
288.16 201.08, 175.08, 161.06, LC-ESI-MS/MS
146.04, 131.03

Note: The fragmentation pattern of mesembrine-type alkaloids can be complex, and the relative
intensities of fragment ions may vary depending on the instrument and experimental
conditions.

Nuclear Magnetic Resonance (NMR) Data

The structural identity of Mesembrenone is definitively confirmed using a suite of NMR
experiments, including *H NMR, 33C NMR, and various 2D techniques such as COSY, HSQC,
and HMBC.[4] While a complete, publicly available, tabulated dataset of chemical shifts and
coupling constants is scarce, the literature confirms its use for qualifying reference standards.
[4] Samples for NMR analysis are typically dissolved in deuterated chloroform (CDCIs).[7]
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Experimental Protocols

The following are detailed protocols for the analysis of Mesembrenone using NMR and mass
spectrometry.

Protocol for NMR Analysis of Mesembrenone

This protocol outlines the general procedure for acquiring *H and 3C NMR spectra for the
structural elucidation of Mesembrenone.

2.1.1. Sample Preparation
o Weigh approximately 5-10 mg of purified Mesembrenone.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDClIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
2.1.2. NMR Data Acquisition

¢ Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

o Software: Standard NMR data acquisition and processing software.
e 1H NMR Acquisition:
o Pulse Program: A standard single-pulse experiment (e.g., zg30).
o Spectral Width: Approximately 12-16 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on sample concentration.

o Temperature: 298 K.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1676307?utm_src=pdf-body
https://www.benchchem.com/product/b1676307?utm_src=pdf-body
https://www.benchchem.com/product/b1676307?utm_src=pdf-body
https://www.benchchem.com/product/b1676307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 13C NMR Acquisition:

o Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).

[¢]

Spectral Width: Approximately 220-250 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024-4096, depending on sample concentration.

[¢]

Temperature: 298 K.
e 2D NMR Acquisition (optional but recommended for full assignment):

o Acquire standard COSY, HSQC, and HMBC spectra to establish proton-proton and proton-
carbon correlations.

2.1.3. Data Processing

e Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

e Phase the resulting spectra.

o Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for *H and 13C spectra.
« Integrate the signals in the *H spectrum.

» Analyze the chemical shifts, multiplicities, and coupling constants in the *H spectrum and the
chemical shifts in the 13C spectrum.

* Use 2D NMR data to assign all proton and carbon signals to the Mesembrenone structure.

Protocol for LC-MS/MS Analysis of Mesembrenone

This protocol describes a method for the quantitative analysis of Mesembrenone in a
biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer.[8]
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2.2.1. Sample Preparation (Protein Precipitation)

e To 50 pL of the plasma sample, add 10 pL of an internal standard solution (e.g., a deuterated
analog of Mesembrenone).

e Add 200 pL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

o Vortex the mixture for 1 minute.

e Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.2.2. Liquid Chromatography (LC) Conditions

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

e Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um).

e Mobile Phase A: 0.1% Formic acid in water.

¢ Mobile Phase B: 0.1% Formic acid in acetonitrile.

¢ Flow Rate: 0.4 mL/min.

e Injection Volume: 5 pL.

o Gradient Program:

0-0.5 min: 5% B

[e]

o

0.5-3.0 min: Ramp to 95% B

3.0-4.0 min: Hold at 95% B

[¢]

4.0-4.1 min: Return to 5% B

o

[e]

4.1-5.0 min: Re-equilibrate at 5% B.
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2.2.3. Mass Spectrometry (MS) Conditions

e Mass Spectrometer: A triple quadrupole mass spectrometer.

« lonization Source: Electrospray lonization (ESI) in positive ion mode.
e Multiple Reaction Monitoring (MRM) Transitions:

o Mesembrenone: Precursor ion (m/z) 288.2 — Product ion (m/z) (select a specific
fragment ion from MS/MS analysis).

o Internal Standard: Monitor the appropriate precursor and product ions for the chosen
internal standard.

o Key MS Parameters: Optimize parameters such as capillary voltage, cone voltage,
desolvation gas flow, and collision energy for maximum signal intensity.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the characterization of
Mesembrenone from a plant extract.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1676307?utm_src=pdf-body
https://www.benchchem.com/product/b1676307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Extraction and Purification

Sceletium tortuosum Plant Material

:

Solvent Extraction

:

Chromatographic Purification (e.g., HPLC)

Structure Elucidation Molecular Weight and Fragmentation

Spectroscopic Analysis

NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (LC-MS, MS/MS)

Data Interpretation

Structure Confirmation of Mesembrenone

Click to download full resolution via product page

Caption: Experimental workflow for Mesembrenone characterization.

Signaling Pathways of Mesembrenone

Mesembrenone is known to interact with at least two key signaling pathways, contributing to
its pharmacological effects. It acts as a serotonin reuptake inhibitor and a phosphodiesterase-4
(PDE4) inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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